

Introduction: Understanding the Profile of 4-Ethylcyclohexanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethylcyclohexanamine**

Cat. No.: **B2353982**

[Get Quote](#)

4-Ethylcyclohexanamine (CAS No: 42195-97-1), a substituted cycloaliphatic amine, is a valuable intermediate in advanced chemical synthesis.^[1] Its structure, featuring a cyclohexane ring with both an ethyl and an amine functional group, provides a unique combination of hydrophobic and basic characteristics.^[1] This makes it a versatile building block in the development of novel compounds within the pharmaceutical and specialty chemical sectors. However, the same reactivity that makes it useful also necessitates a rigorous and well-understood safety protocol. This guide provides a comprehensive overview of the hazards, handling procedures, and emergency responses associated with **4-ethylcyclohexanamine**, designed for the laboratory professional. The causality behind each recommendation is explained to foster a culture of intrinsic safety rather than mere procedural compliance.

Section 1: Comprehensive Hazard Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling.

4-Ethylcyclohexanamine is classified under multiple hazard categories according to the Globally Harmonized System (GHS), indicating that it poses significant physical, health, and environmental risks. The primary signal word for this chemical is Danger.^{[2][3]}

GHS Hazard Classification

The hazards of **4-ethylcyclohexanamine** are multifaceted, ranging from flammability to severe corrosivity. The aggregated GHS classifications from multiple suppliers and databases are summarized below.^[2]

Hazard Class	Hazard Category	GHS Hazard Statement Code	Description	Pictogram
Flammable Liquids	Category 3	H226	Flammable liquid and vapor. [2]	
Acute Toxicity, Oral	Category 4	H302	Harmful if swallowed. [2][4]	
Acute Toxicity, Dermal	Category 4	H312	Harmful in contact with skin. [2]	
Corrosion/Irritation	Category 1B	H314	Causes severe skin burns and eye damage. [2] [3][5]	corrosive
Serious Eye Damage	Category 1	H318	Causes serious eye damage. [2]	corrosive

Causality Insight: The amine group imparts a strong basic and nucleophilic character, making the compound corrosive to biological tissues upon contact. The aliphatic structure contributes to its flammability and potential for harmful reactions if swallowed or absorbed through the skin.

Physical and Chemical Properties

Understanding the physical state and properties is critical for anticipating its behavior during handling and in the event of a spill.

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ N	[2] [4]
Molecular Weight	127.23 g/mol	[2] [4]
Appearance	Colorless to pale yellow liquid or solid. [1] [4]	[1] [4]
Boiling Point	~75 °C	[6]
Density	~0.86 g/cm ³	[6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory. The goal is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

- Fume Hood: All handling of **4-ethylcyclohexanamine**, including weighing, dispensing, and transfers, must be conducted inside a certified chemical fume hood. This is crucial to prevent the inhalation of vapors and to contain any potential splashes or spills.
- Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.
- Safety Stations: A certified and unobstructed safety shower and eyewash station must be located in immediate proximity to the handling area.[\[3\]](#) Their functionality must be tested weekly.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Protection Type	Specification	Rationale
Hand Protection	Nitrile or Neoprene gloves. Change gloves immediately if contamination is suspected.	Provides a barrier against a corrosive and dermally toxic substance. Double-gloving is recommended for transfers of larger quantities.
Eye/Face Protection	Chemical safety goggles and a full-face shield.	Protects against splashes of the corrosive liquid, which can cause severe and permanent eye damage.[3][5]
Skin/Body Protection	Flame-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron is required.	Protects skin from burns and absorption.[5] Contaminated clothing must be removed immediately and decontaminated before reuse. [5][7]
Respiratory Protection	Not typically required when working in a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is necessary.	Protects against inhalation of harmful vapors.

Section 3: Standard Operating Procedures for Safe Handling & Storage

Adherence to standardized protocols is critical for preventing accidents and ensuring reproducible, safe science.

Workflow for Safe Handling

The following diagram outlines the logical flow for handling **4-ethylcyclohexanamine** from receipt to use.

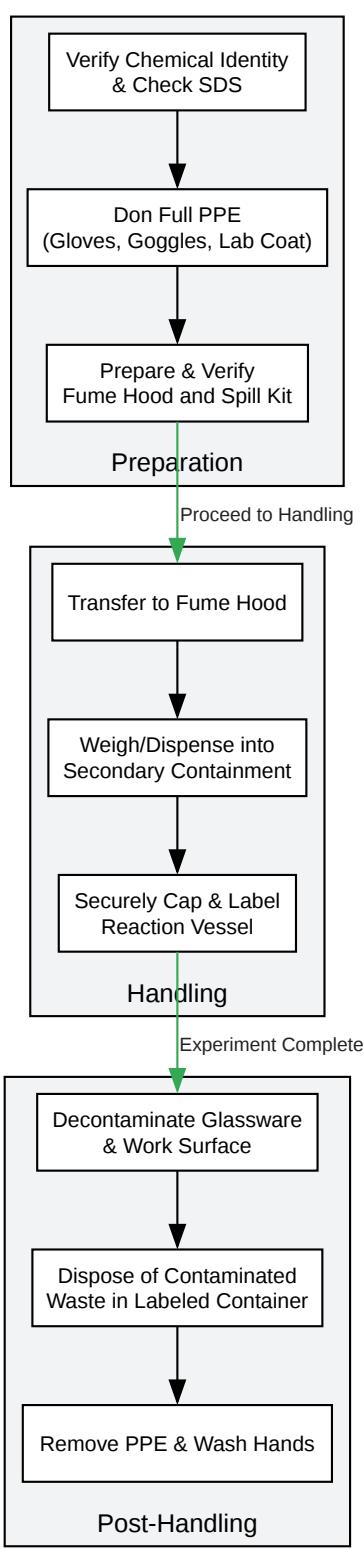


Diagram 1: Safe Handling Workflow

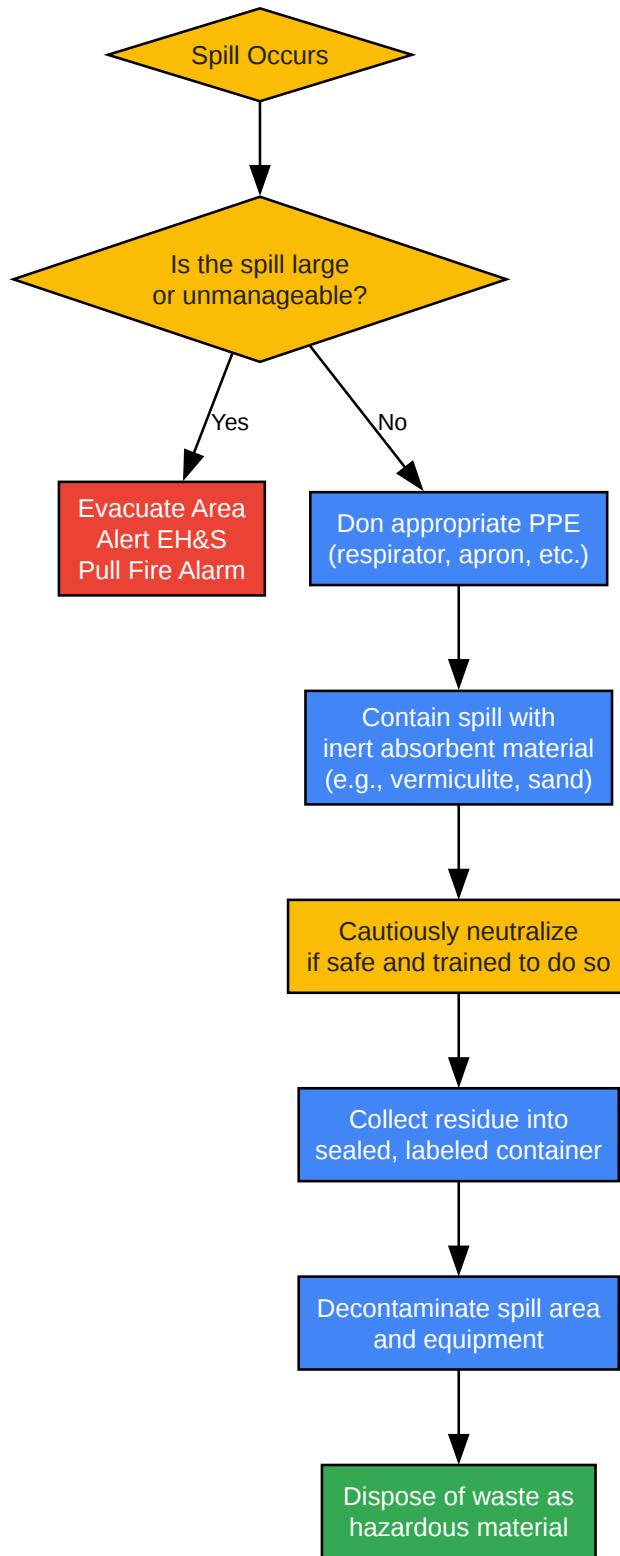


Diagram 2: Emergency Spill Response

[Click to download full resolution via product page](#)

Caption: A decision tree for responding to a chemical spill.

Key Spill Response Steps:

- Evacuate and Alert: Immediately alert others in the area. For large spills, evacuate and call emergency services.
- Control Ignition Sources: Remove all sources of heat, sparks, and flames. [3][8]3. Ventilate: Ensure the area is well-ventilated.
- Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. [8]5. Collect: Carefully sweep or shovel the absorbed material into a suitable, sealed container for disposal. [3]6. Decontaminate: Clean the spill area thoroughly.
- Dispose: The collected waste is considered hazardous and must be disposed of according to all federal, state, and local environmental regulations. [7][9]

Fire Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [10][11]* Unsuitable Media: Do not use a direct water jet, as it may scatter and spread the fire. [11]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [12]* Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NO_x) and carbon oxides (CO, CO₂). [3][10]

Section 5: Waste Disposal

All waste containing **4-ethylcyclohexanamine** must be treated as hazardous.

- Collection: Collect waste material, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers. [7]* Disposal Route: Disposal must be handled by a licensed professional waste disposal service. [9]Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method. [7][9]* Regulatory Compliance: If discarded, this product may be considered an RCRA ignitable waste with the code D001. [7]Adhere strictly to all local, state, and federal regulations. [7]

References

- SDS US for **4-Ethylcyclohexanamine**. (2022-06-17). Provided by Google Cloud Search.

- Safety D
- 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819.
- Safety Data Sheet - Fisher Scientific. (2009-09-26). Fisher Scientific.
- SDS – SECTION 4 - First Aid Measures.
- Safety Data Sheet - CHEMTRON SUPPLY CORPORATION. (2015-06-11).
- **4-Ethylcyclohexanamine** AldrichCPR.Sigma-Aldrich.
- Safety Data Sheet - AK Scientific, Inc.AK Scientific, Inc.
- 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5.ChemicalBook.
- trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS.DC Chemicals.
- **4-ethylcyclohexanamine** | CAS 42195-97-1.CymitQuimica.
- Safety D
- Safety D
- First Aid Procedures for Chemical Hazards.NIOSH, Centers for Disease Control and Prevention.
- Safety Data Sheet - Fisher Scientific. (2012-11-28). Fisher Scientific.
- Safety D
- N-Ethyl cyclohexylamine | C8H17N | CID 21609.
- Safety Data Sheet - Sigma-Aldrich. (2025-06-26). Sigma-Aldrich.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 2. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-Ethylcyclohexanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5 [amp.chemicalbook.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. media.hiscoinc.com [media.hiscoinc.com]
- To cite this document: BenchChem. [Introduction: Understanding the Profile of 4-Ethylcyclohexanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2353982#safety-and-handling-of-4-ethylcyclohexanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com